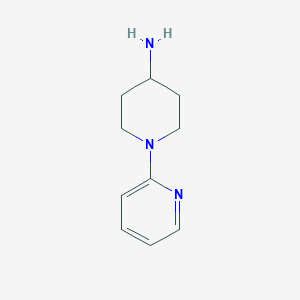

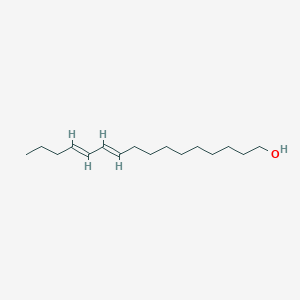

1-(2-Pyridinyl)-4-piperidinamine

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves multi-step processes that may include nucleophilic aromatic substitution, hydrogenation, and iodination as seen in the synthesis of a key intermediate for Crizotinib . Additionally, a one-pot synthesis approach is mentioned for the creation of a pyridine derivative using malononitrile, 4-methoxybenzaldehyde, and piperidine . The synthesis of chiral ligands also involves sequential benzylation, hydrogenation, and debenzylation . These methods could potentially be adapted for the synthesis of 1-(2-Pyridinyl)-4-piperidinamine.

Molecular Structure Analysis

The molecular structure of related compounds is often confirmed using techniques such as X-ray single crystal diffraction , and NMR spectroscopy . The crystal structures can exhibit various non-covalent interactions such as π-π stacking, C-H···π, and C-H···A (A = N, Cl) . These interactions are crucial for the stability and properties of the compounds.

Chemical Reactions Analysis

The chemical reactions involving pyridine and piperidine derivatives can lead to the formation of various functional groups and structures. For instance, the introduction of iodine at specific positions , the formation of bidentate chelating coordination modes in copper(II) complexes , and the synthesis of novel analogues with potential hypoglycemic activity are all examples of the chemical versatility of these compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine and piperidine derivatives are influenced by their molecular structure. For example, the presence of a piperidine ring can impart basicity to the molecule . The conformation of the piperidine ring, such as chair or axial/equatorial forms, can affect the compound's reactivity and interactions . The crystallization procedures and the resulting crystal structures are also indicative of the physical properties of these compounds .

Applications De Recherche Scientifique

Synthesis of Nitrogen Heterocycles

Research has demonstrated that compounds containing the 2(1H)-pyridinone moiety, closely related to "1-(2-Pyridinyl)-4-piperidinamine," are crucial structural components of numerous biologically active natural products. These compounds are essential for synthesizing a wide variety of nitrogen heterocycles such as pyridine, piperidine, quinolizidine, and indolizidine alkaloids, highlighting their significance in the synthesis of elfamycin antibiotics and antifungal compounds like ilicolicin due to their antimicrobial activity (Agami et al., 2002).

Asymmetric Synthesis

The chiral ligand 2-(2′-piperidinyl)pyridine, through a synthesis process involving sequential benzylation, hydrogenation, and debenzylation of 2,2′-bipyridine, has been used effectively as an enantioselective catalyst in the addition of diethylzinc to aldehydes. This process yields optically active secondary alcohols with up to 100% enantiomeric excess, showcasing its application in asymmetric synthesis (Yanqin Cheng et al., 2008).

Molecular Structure Studies

Experimental and theoretical studies on 4-(1-pyrrolidinyl)piperidine (4-pypp), a compound structurally related to "1-(2-Pyridinyl)-4-piperidinamine," have provided insights into its stable forms and molecular structure. These studies have implications for understanding the molecular geometry and solvent-dependent mole fractions of stable conformers, relevant for applications in materials science and drug design (Ö. Alver et al., 2011).

Peptide Derivatization in Proteomics

Piperazine-based derivatives have been utilized for the derivatization of carboxyl groups on peptides, significantly improving ionization efficiency in mass spectrometry. This application is crucial for enhancing the sensitivity of peptide detection in proteome analysis, demonstrating the compound's utility in bioanalytical chemistry (X. Qiao et al., 2011).

Antitumor Activity

Platinum(II) and palladium(II) complexes with derivatives of "1-(2-Pyridinyl)-4-piperidinamine" have shown significant antitumor activity and the ability to overcome cisplatin resistance. This research underscores the potential of such compounds in developing new cancer therapeutics (D. Kovala-Demertzi et al., 2003).

Orientations Futures

Propriétés

IUPAC Name |

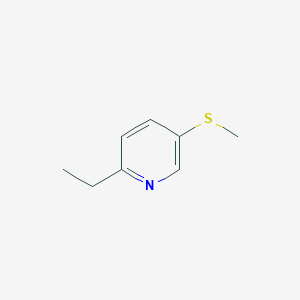

1-pyridin-2-ylpiperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3/c11-9-4-7-13(8-5-9)10-3-1-2-6-12-10/h1-3,6,9H,4-5,7-8,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZINLSYKXBADTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60436629 | |

| Record name | 1-(2-Pyridinyl)-4-piperidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60436629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Pyridinyl)-4-piperidinamine | |

CAS RN |

144465-94-1 | |

| Record name | 1-(2-Pyridinyl)-4-piperidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60436629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1Z)-1-[(1S,5S,7R,8R)-6,6,8-Trimethyl-2-tricyclo[5.3.1.01,5]undecanylidene]propan-2-one](/img/structure/B138265.png)

![1-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)ethanone](/img/structure/B138277.png)